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Compound of Interest

Compound Name: 2-Amino-3,5-difluorophenol

Cat. No.: B112039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Amino-3,5-difluorophenol and

two of its key derivatives: N-(2-hydroxy-4,6-difluorophenyl)acetamide (N-acetyl derivative) and

2-methoxy-4,6-difluoroaniline (O-methyl derivative). Understanding the spectroscopic

signatures of these molecules is crucial for their identification, characterization, and application

in various research and development endeavors, particularly in the synthesis of novel

pharmaceutical compounds and functional materials.

The introduction of acetyl and methyl groups to the amino and hydroxyl functionalities,

respectively, induces significant changes in the electronic environment and steric hindrance of

the parent molecule. These modifications are reflected in their Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS) spectra. This guide presents a summary of expected and experimentally observed

spectroscopic data to facilitate the differentiation and analysis of these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 2-Amino-3,5-
difluorophenol and its N-acetyl and O-methyl derivatives. The data presented is a

combination of experimentally reported values for similar compounds and predicted values

based on established spectroscopic principles.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)
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Compound
Aromatic
Protons (δ,
ppm)

Other Protons
(δ, ppm)

Aromatic
Carbons (δ,
ppm)

Other Carbons
(δ, ppm)

2-Amino-3,5-

difluorophenol
6.5-7.0 (m)

4.9 (br s, NH₂),

9.1 (br s, OH)

150-155 (C-F),

135-140 (C-OH),

125-130 (C-

NH₂), 100-110

(C-H)

-

N-(2-hydroxy-

4,6-

difluorophenyl)ac

etamide

6.8-7.3 (m)

2.1 (s, COCH₃),

8.5 (br s, NH),

9.5 (br s, OH)

152-157 (C-F),

140-145 (C-OH),

120-125 (C-NH),

105-115 (C-H)

24 (COCH₃), 169

(C=O)

2-methoxy-4,6-

difluoroaniline
6.6-7.1 (m)

3.8 (s, OCH₃),

4.5 (br s, NH₂)

151-156 (C-F),

145-150 (C-

OCH₃), 128-133

(C-NH₂), 102-

112 (C-H)

56 (OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s

(singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Table 2: FTIR, UV-Vis, and Mass Spectrometry Data
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Compound
Key FTIR
Absorptions (cm⁻¹)

λmax (nm) Molecular Ion (m/z)

2-Amino-3,5-

difluorophenol

3400-3200 (N-H, O-H

str), 1620-1600 (N-H

bend), 1520-1480

(C=C str), 1250-1150

(C-F str)

~280-290 145.03

N-(2-hydroxy-4,6-

difluorophenyl)acetam

ide

3300-3100 (N-H, O-H

str), 1660 (C=O str,

Amide I), 1550 (N-H

bend, Amide II), 1520-

1480 (C=C str), 1250-

1150 (C-F str)

~270-280 187.04

2-methoxy-4,6-

difluoroaniline

3450-3250 (N-H str),

2950-2850 (C-H str),

1620-1600 (N-H

bend), 1520-1480

(C=C str), 1250-1150

(C-F str)

~285-295 159.05

Note: str = stretching, bend = bending.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of small organic molecules and can be adapted for

the specific compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:
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Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to

200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and

a longer relaxation delay (e.g., 2-5 seconds) are necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and reference it to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS, at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular

structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the absorbance spectrum.

Identify the characteristic absorption bands and assign them to specific functional groups

and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecules, particularly those involving

π-electron systems.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol,

or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of

0.2-1.0 at the wavelength of maximum absorbance (λmax).

Use quartz cuvettes with a 1 cm path length.
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Fill a reference cuvette with the pure solvent.

Data Acquisition:

Record a baseline spectrum with the reference cuvette in the beam path.

Record the absorption spectrum of the sample solution over a suitable wavelength range

(e.g., 200-400 nm).

Data Processing:

Determine the wavelength(s) of maximum absorbance (λmax).

The position and intensity of the absorption bands provide information about the extent of

conjugation and the presence of chromophores.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

For volatile compounds, direct insertion or injection into the ion source after vaporization is

common.

Less volatile compounds can be introduced using a direct insertion probe.

Data Acquisition:

The sample is ionized in the source (e.g., by electron impact at 70 eV).

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion.
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Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information. The fragmentation of

aromatic compounds often involves the loss of small, stable neutral molecules or radicals.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target

compounds.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-
Amino-3,5-difluorophenol and its derivatives.

Logical Relationship of Spectroscopic Information
This diagram illustrates how the information from different spectroscopic techniques contributes

to the overall structural elucidation of a molecule.
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Caption: The synergistic role of different spectroscopic methods in determining the complete

chemical structure of a compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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